molecular formula C23H24FNO2 B12480347 1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine

1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine

Cat. No.: B12480347
M. Wt: 365.4 g/mol
InChI Key: FKBSJUJBYFSXST-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE is a complex organic compound that features a combination of fluorophenyl, methoxy, and phenylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the fluorophenyl and phenylethoxy groups through a series of reactions, including nucleophilic substitution and etherification . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]methanamine

InChI

InChI=1S/C23H24FNO2/c1-26-23-15-20(17-25-16-19-7-10-21(24)11-8-19)9-12-22(23)27-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16-17H2,1H3

InChI Key

FKBSJUJBYFSXST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCCC3=CC=CC=C3

Origin of Product

United States

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